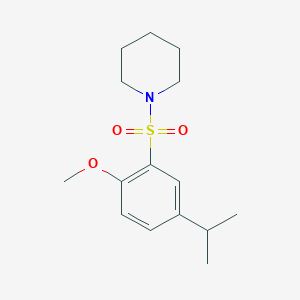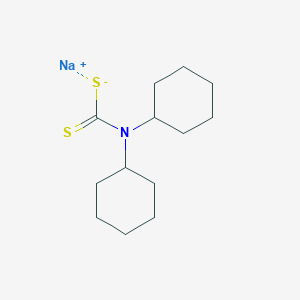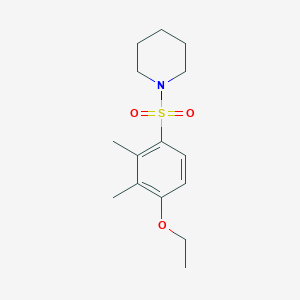![molecular formula C17H18N2O3S B230946 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as E-64d, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play crucial roles in various biological processes. E-64d has been found to have significant effects on biochemical and physiological systems, making it a valuable tool for researchers in the field of proteomics.
Mécanisme D'action
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole acts as an irreversible inhibitor of cysteine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from functioning and leads to the degradation of its substrate. 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been found to be highly specific for cysteine proteases and has minimal effects on other proteases.
Biochemical and Physiological Effects:
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been found to have significant effects on biochemical and physiological systems. It has been shown to inhibit the growth and metastasis of cancer cells by inhibiting the activity of cathepsin B and L. 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has also been found to reduce the accumulation of amyloid beta, a protein that is implicated in Alzheimer's disease. Additionally, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been found to have anti-inflammatory effects by inhibiting the activity of cathepsin S, which is involved in the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several advantages as a tool for scientific research. It is a highly specific inhibitor of cysteine proteases, which allows researchers to study the role of these enzymes in various biological processes. Additionally, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole is stable and can be easily synthesized in large quantities, making it a cost-effective tool for research.
However, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole also has some limitations. It is an irreversible inhibitor, which means that its effects cannot be reversed once it has formed a covalent bond with the enzyme. This can make it difficult to study the effects of cysteine proteases on biological processes that require reversible inhibition. Additionally, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been found to have some off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more specific inhibitors of cysteine proteases that can overcome the limitations of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole. Another area of research is the use of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole in combination with other drugs to enhance its effects on cancer cells or other diseases. Additionally, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole could be used to study the role of cysteine proteases in other biological processes, such as autophagy and apoptosis.
Méthodes De Synthèse
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and methyl iodide to obtain the final compound, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole.
Applications De Recherche Scientifique
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively used in scientific research as a tool to study the role of cysteine proteases in various biological processes. It has been found to be a potent inhibitor of several cysteine proteases, including cathepsin B, cathepsin L, and papain. This has led to its use in studying the role of these enzymes in diseases such as cancer, Alzheimer's disease, and arthritis.
Propriétés
Formule moléculaire |
C17H18N2O3S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-16-9-10-17(15-8-6-5-7-14(15)16)23(20,21)19-13(3)11-12(2)18-19/h5-11H,4H2,1-3H3 |
Clé InChI |
HPUGOKKTBMJREY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



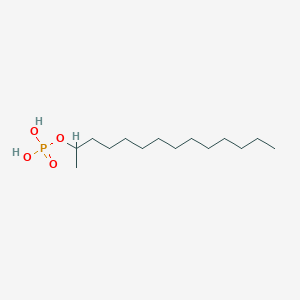
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)


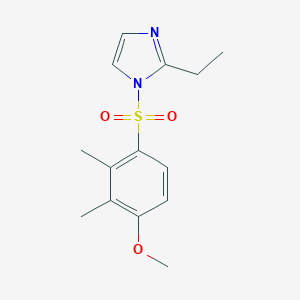
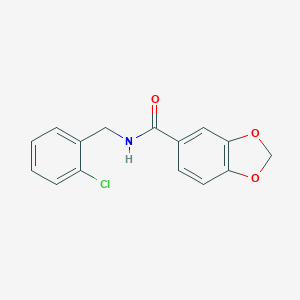
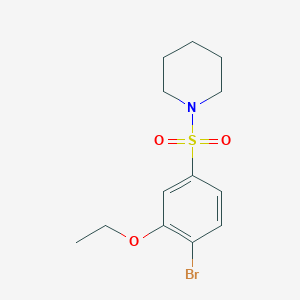
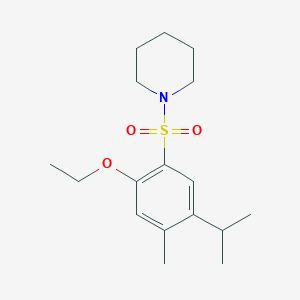

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
